5-Aminopyridine-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

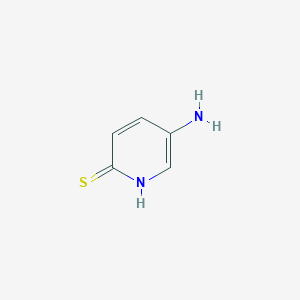

5-Aminopyridine-2-thiol is an organic compound with the molecular formula C5H6N2S. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a thiol group at the 2-position of the pyridine ring.

Wirkmechanismus

Target of Action

5-Aminopyridine-2-thiol is a derivative of aminopyridines, which are known for their diverse biological activities . The primary targets of aminopyridines are various biological molecules, and they are used as pharmacophores against these targets . .

Mode of Action

Aminopyridines, in general, are known to interact with their targets, leading to changes in biological processes . They serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

Biochemical Pathways

Aminopyridines are known to affect various biochemical processes due to their interaction with different biological targets .

Pharmacokinetics

Aminopyridines are known to be readily absorbed through the skin and the gastrointestinal tract, and they are widely distributed in the body, including the brain .

Result of Action

Aminopyridines are known to be acutely toxic compounds, and part of this toxic response may be due to their ability to block k+ channels, causing, among other effects, convulsions or seizures .

Action Environment

Aminopyridines are known to be harmful to public health and the environment by destroying ozone in the upper atmosphere .

Biochemische Analyse

Biochemical Properties

It is known that aminopyridines, a class of chemicals to which 5-Aminopyridine-2-thiol belongs, are used in the synthesis of various biological molecules . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

Thiol drugs have been found to inhibit SARS-2-S binding to ACE2 and virus infection, suggesting potential antiviral properties

Molecular Mechanism

Aminopyridines are known for their role in the synthesis of diverse biological molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyridine-2-thiol typically involves the reaction of 2-chloropyridine with thiourea, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts such as zinc oxide nanoparticles can enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Aminopyridine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Aminopyridine-2-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminopyridine: Lacks the thiol group, making it less reactive in certain chemical reactions.

2-Mercaptopyridine: Lacks the amino group, limiting its biological activity.

5-Aminopyrimidine-2-thiol: Similar structure but with a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.

Uniqueness

5-Aminopyridine-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

5-Aminopyridine-2-thiol (CAS Number: 27885-56-9) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of both an amino group and a thiol group on the pyridine ring. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and substitution reactions, which enhance its utility in synthetic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Antiviral | Inhibition of SARS-CoV-2 binding |

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Ion Channel Modulation : Similar to other aminopyridines, it may block potassium channels, which can lead to alterations in neuronal excitability and neurotransmitter release.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, contributing to its anticancer effects .

- Antiviral Mechanism : Recent studies suggest that thiol compounds can inhibit viral entry by blocking the interaction between viral proteins and host cell receptors.

Case Studies

Several case studies highlight the efficacy of this compound in specific applications:

- Cancer Cell Lines : A study involving human leukemia K562 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent anticancer activity .

- Bacterial Infections : In a comparative study against common pathogens, this compound showed superior antimicrobial activity compared to standard antibiotics, suggesting its potential as a novel therapeutic agent.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is readily absorbed through various routes, including oral administration. It exhibits a wide distribution in tissues, which may contribute to its efficacy in targeting multiple biological systems. However, the compound's acute toxicity profile necessitates careful consideration during therapeutic application.

Eigenschaften

IUPAC Name |

5-amino-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWJNUZWLWRDON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.